Dicyclohexyl-(P-tolyl)-phosphine Dicyclohexyl-(P-tolyl)-phosphine
Brand Name: Vulcanchem
CAS No.: 19966-99-5
VCID: VC20743974
InChI: InChI=1S/C19H29P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3
SMILES: CC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3
Molecular Formula: C19H29P
Molecular Weight: 288.4 g/mol

Dicyclohexyl-(P-tolyl)-phosphine

CAS No.: 19966-99-5

VCID: VC20743974

Molecular Formula: C19H29P

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

Dicyclohexyl-(P-tolyl)-phosphine - 19966-99-5

Description

Dicyclohexyl-(P-tolyl)-phosphine, also known as dicyclohexyl-(4-methylphenyl)phosphane, is an organophosphorus compound with the chemical formula C19_{19}
H29_{29}
P and a molecular weight of 288.41 g/mol. This compound is categorized as a tertiary phosphine, which means it has three organic groups attached to the phosphorus atom. Its unique structure and properties make it valuable in various chemical applications, particularly in catalysis.

Synthesis and Reactions

Dicyclohexyl-(P-tolyl)-phosphine can be synthesized through various methods, often involving the reaction of chlorinated phosphines with cyclohexyl and p-tolyl groups. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.

Typical Reaction Scheme:

  • Start with chlorodicyclohexylphosphine.

  • React with p-tolyl lithium or other suitable reagents under an inert atmosphere.

  • Isolate the product through standard purification techniques such as recrystallization or chromatography.

Applications in Catalysis

Dicyclohexyl-(P-tolyl)-phosphine is primarily used as a ligand in transition metal-catalyzed reactions. Its steric and electronic properties allow it to stabilize various metal complexes, enhancing their reactivity and selectivity in catalytic processes.

Notable Applications:

  • Asymmetric Hydrogenation: It has been utilized in Rh-catalyzed asymmetric hydrogenation reactions, achieving high enantioselectivity.

  • Cross-Coupling Reactions: This phosphine ligand has shown effectiveness in Suzuki and Heck cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Research Findings

Recent studies have highlighted the following findings regarding Dicyclohexyl-(P-tolyl)-phosphine:

  • Electronic Properties: The electron-donating ability of this phosphine surpasses that of many traditional alkyl phosphines, making it a strong candidate for applications requiring high reactivity .

  • NMR Spectroscopy: In 31^{31}
    P NMR studies, Dicyclohexyl-(P-tolyl)-phosphine exhibits characteristic resonances that provide insights into its electronic environment and interactions with metal centers .

  • Stability: The compound has demonstrated stability under various reaction conditions, although it is sensitive to hydrolysis and oxidation when exposed to air .

CAS No. 19966-99-5
Product Name Dicyclohexyl-(P-tolyl)-phosphine
Molecular Formula C19H29P
Molecular Weight 288.4 g/mol
IUPAC Name dicyclohexyl-(4-methylphenyl)phosphane
Standard InChI InChI=1S/C19H29P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3
Standard InChIKey NKVOVJOFRHVNKV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3
Canonical SMILES CC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3
PubChem Compound 23496260
Last Modified Jul 17 2023

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